molecular formula C11H10N2O2S3 B2708735 S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate CAS No. 955715-25-0

S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate

Cat. No. B2708735
CAS RN: 955715-25-0
M. Wt: 298.39
InChI Key: SEURMHASDHLEFF-UHFFFAOYSA-N
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Description

“S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in the presence of triethylamine . The reaction is highly regioselective, leading to the formation of the desired product . The yield of the reaction can be optimized by adjusting the reaction conditions, such as the choice of solvent and base .


Molecular Structure Analysis

The molecular structure of “S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate” is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including “S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate”, can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • Thio-1,3,4-Oxadiazol-2-yl Derivatives for Industrial Applications : A study focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives, analyzing their chemical structures through NMR, IR, LCMS, powder XRD, and photoluminescence spectrum. The findings indicate potential applications in photoelectronic devices due to good thermal stability and crystal nature (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activities

  • Synthesis of Thiazoles and Their Fused Derivatives : This study explored the reactivity of thiazole derivatives towards various reagents, leading to the synthesis of compounds with tested in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anti-Breast Cancer Agents

  • Thiazolyl(Hydrazonoethyl)Thiazoles as Anti-Breast Cancer Agents : A study involving the synthesis of thiazolyl(hydrazonoethyl)thiazoles demonstrated promising antitumor activities against MCF-7 tumor cells, suggesting potential for cancer treatment (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).

Protein-Tyrosine Phosphatase 1B Inhibitors

  • Ethyl 2-(6-Substituted Benzo[d]Thiazol-2-ylamino)-2-Oxoacetates : Research on these derivatives showed inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), indicating potential applications in treating diseases associated with PTP-1B activity (Navarrete-Vázquez et al., 2012).

Antiallergy Agents

  • N-(4-Substituted-Thiazolyl)Oxamic Acid Derivatives : A study synthesizing a series of these derivatives found significant antiallergy activity in the rat PCA model, suggesting a potential route for developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Mechanism of Action

Future Directions

Thiazole derivatives, including “S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate”, have shown promising biological activities, suggesting their potential for further drug development . Future research could focus on optimizing the synthesis process, exploring their biological activities, and assessing their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

S-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S3/c1-7(14)17-6-10(15)13-11-12-8(5-18-11)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEURMHASDHLEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl) ethanethioate

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